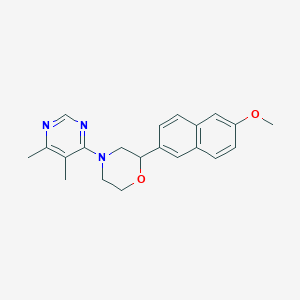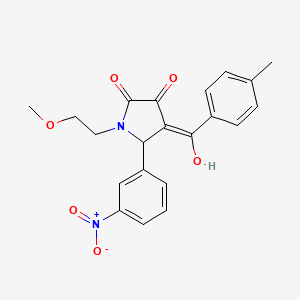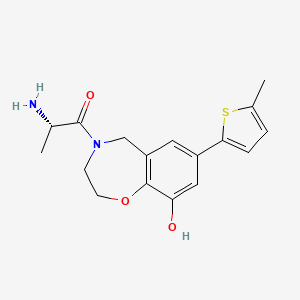![molecular formula C19H14N4O2 B5322502 2-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}pyrazine](/img/structure/B5322502.png)
2-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}pyrazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and electronics. This compound is known for its unique properties, including high thermal stability, fluorescence, and photochromism. In
科学的研究の応用
2-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}pyrazine has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as a fluorescent probe for imaging biological tissues and cells. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
In materials science, this compound has been used as a building block for the synthesis of various functional materials, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. Its unique properties, such as high thermal stability and fluorescence, make it an attractive candidate for these applications.
作用機序
The mechanism of action of 2-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}pyrazine is not fully understood. However, it is believed that the compound interacts with biological molecules and cells through its fluorescence properties. The compound emits light when excited by a specific wavelength, which can be used to visualize and track biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, some studies have reported that the compound is non-toxic and does not cause significant damage to cells or tissues.
実験室実験の利点と制限
One of the main advantages of using 2-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}pyrazine in lab experiments is its unique properties, including high thermal stability and fluorescence. These properties make it an attractive candidate for various applications, including imaging and sensing. However, the compound is relatively expensive and may not be readily available in some laboratories.
将来の方向性
There are several future directions for the research and development of 2-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}pyrazine. One potential application is in the development of new materials for electronics, such as OLEDs and OFETs. The compound's unique properties make it an attractive candidate for these applications.
Another future direction is in the development of new imaging and sensing techniques for biological tissues and cells. The compound's fluorescence properties make it an ideal candidate for these applications.
Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicinal chemistry. This could lead to the development of new therapies for the treatment of various diseases, including cancer.
合成法
The synthesis of 2-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}pyrazine involves the reaction of 4-(benzyloxy)phenylhydrazine with 2-(chloromethyl)pyrazine in the presence of a base such as sodium hydroxide. The resulting product is then treated with chloroacetic acid to form the final compound. This method has been reported to yield high purity and good yields of the compound.
特性
IUPAC Name |
3-(4-phenylmethoxyphenyl)-5-pyrazin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c1-2-4-14(5-3-1)13-24-16-8-6-15(7-9-16)18-22-19(25-23-18)17-12-20-10-11-21-17/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFMNDSXNGZMSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NOC(=N3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-adamantylcarbonyl)-4-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5322420.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B5322427.png)

![4-chloro-N,N-dimethyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine](/img/structure/B5322436.png)
![1-[(4-ethoxyphenyl)sulfonyl]-1H-pyrrole](/img/structure/B5322447.png)

![5-isobutyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}isoxazole-3-carboxamide](/img/structure/B5322462.png)

![5-(4-fluorophenyl)-7-[(1S*,4S*)-5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5322487.png)
![N-benzyl-5-{4-[3-(4-chlorophenyl)acryloyl]-1-piperazinyl}-2-nitroaniline](/img/structure/B5322492.png)

![4-[7-acetyl-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,2-phenylene diacetate](/img/structure/B5322505.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5322511.png)
